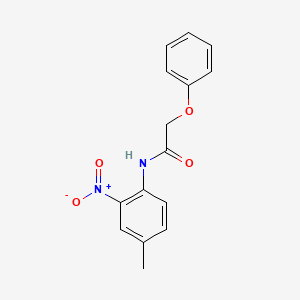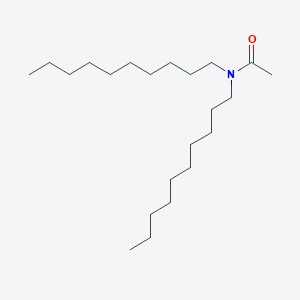
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide, also known as MNPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MNPA belongs to the class of nitroaromatic compounds, which have been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by inducing oxidative stress and DNA damage in target cells. This compound has also been found to inhibit the activity of enzymes involved in cell proliferation, such as topoisomerase II and DNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the generation of reactive oxygen species and the activation of caspase enzymes. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. This anti-inflammatory effect may be beneficial in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activity can be easily assayed using standard cell-based assays. However, this compound has some limitations as well. It is a highly reactive compound that can undergo metabolic activation to form toxic intermediates. Therefore, precautions must be taken to handle this compound safely in the lab. In addition, the compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound in more detail, with the aim of identifying new targets for drug development. Furthermore, the potential use of this compound as an antimicrobial agent should be explored further, especially in the context of antibiotic resistance. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, should be investigated to determine whether it can enhance their efficacy.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide involves the reaction of 4-methyl-2-nitroaniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow crystalline solid with a melting point of 130-132°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide has been studied extensively for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In addition, this compound has been shown to inhibit the growth of drug-resistant bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-7-8-13(14(9-11)17(19)20)16-15(18)10-21-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSWRLDBXAVAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-difluoro-3-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4975085.png)
![N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4975096.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4975117.png)
![methyl N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4975122.png)
![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)

![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![ethyl [3-cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4975150.png)
![(2R*,6S*)-4-{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}-2,6-dimethylmorpholine](/img/structure/B4975161.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)
